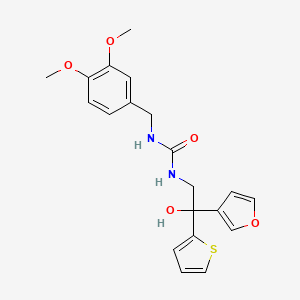![molecular formula C19H21FN4O2 B2641266 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 303151-54-4](/img/structure/B2641266.png)
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridinyl group (a type of aromatic heterocycle), a phenyl group (an aromatic hydrocarbon), a carboxamide group (a type of functional group), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. This could give the compound interesting 3D structural properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials with various substitutions, including spiroamine structures similar to the compound . These compounds demonstrated potent Gram-positive and Gram-negative antibacterial activity, especially when certain side chains were N-alkylated (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Anticonvulsant Potential
Aboul-Enein et al. (2014) synthesized various 6,9-diazaspiro[4.5]decane derivatives with significant anticonvulsant potential, suggesting potential applications of similar spiro compounds in epilepsy treatment (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Anticancer and Antimycobacterial Activities
Cihan-Üstündağ and Çapan (2012) synthesized and evaluated a series of spiropiperidines for their antimycobacterial and anticancer properties. The structural similarities with the compound indicate potential in these areas (Cihan-Üstündağ & Çapan, 2012).
Antitumor Screening
Flefel et al. (2019) developed spirothiazolidine analogs and tested them for anticancer and antidiabetic properties. Their findings suggest that similar spiro compounds could have significant therapeutic applications in oncology and diabetes treatment (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antiviral Properties
Göktaş et al. (2012) synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties, showing promising anti-influenza virus activity. This research suggests potential applications of similar compounds in antiviral therapy (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Antifungal Agents
Ji et al. (2021) developed diazaspirodecanone derivatives with potent antifungal properties, indicating a possible use of similar compounds in combating fungal infections (Ji, Li, Chu, Wu, Du, Xu, Shen, & Deng, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(6-fluoropyridin-2-yl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-7-4-8-17(22-16)23-11-9-19(10-12-23)24(13-14-26-19)18(25)21-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWYBAOOBDKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=CC=C3)C4=NC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

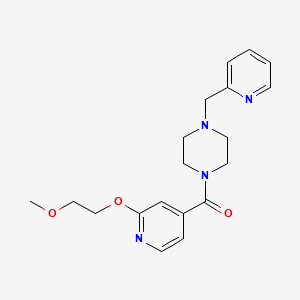
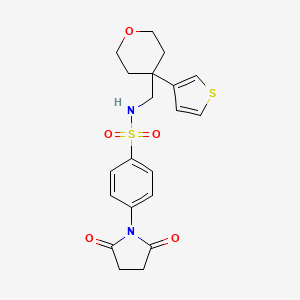

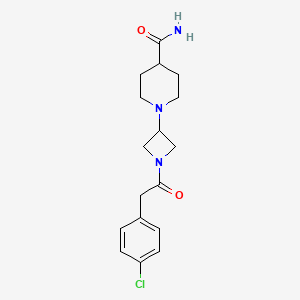
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
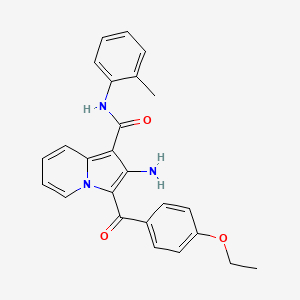
![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)
![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
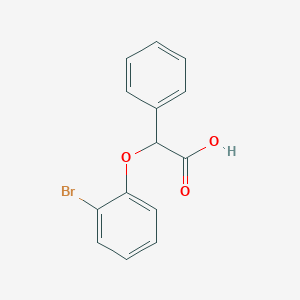
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)
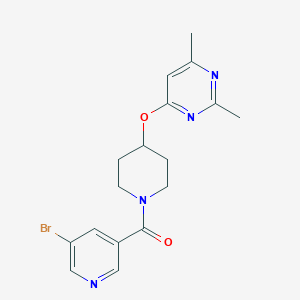
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)
